molecular formula C12H11ClN4O B5525946 N'-[(E)-(3-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B5525946
M. Wt: 262.69 g/mol
InChI Key: GOJHDNZGOJILJM-VGOFMYFVSA-N
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Description

N'-[(E)-(3-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base derivative synthesized via condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 3-chlorobenzaldehyde. The (E)-configuration of the imine bond is confirmed by single-crystal X-ray diffraction (SC-XRD) in analogous compounds (e.g., ). The compound features a pyrazole core substituted with a methyl group at position 3 and a hydrazide moiety linked to a 3-chlorophenyl ring. Its molecular formula is C₁₂H₁₁ClN₄O, with a molecular weight of 274.70 g/mol.

Key structural attributes:

  • 3-Chlorophenyl group: Enhances lipophilicity and influences electronic properties via electron-withdrawing effects.
  • Hydrazide linker: Facilitates hydrogen bonding and coordination with metal ions.

Synthetic protocols typically involve refluxing equimolar quantities of the hydrazide and aldehyde in ethanol, followed by recrystallization ().

Properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O/c1-8-5-11(16-15-8)12(18)17-14-7-9-3-2-4-10(13)6-9/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJHDNZGOJILJM-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the Schiff base moiety can participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituted Pyrazole Carbohyrazides

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent (R₁) Substituent (R₂) Melting Point (°C) Yield (%) Key Properties/Applications
N'-[(E)-(3-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide 3-Cl-C₆H₄ CH₃ 174–175 (analog) 75–80 Anticancer lead ()
N′-[(E)-(3-Methoxyphenyl)methylene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide 3-OCH₃-C₆H₄ 4-(4-Me-benzyloxy)-C₆H₄ Enhanced π-stacking due to extended aryl groups ()
N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide 2,4-Cl₂-C₆H₃ 3-allyl-2-OH-C₆H₃ Improved solubility from hydroxyl/allyl groups ()
5-Chloro-N’-[(E)-(3-chlorophenyl)methylidene]-3-methylisothiazole-4-carbohydrazide 3-Cl-C₆H₄ CH₃ (isothiazole core) 174–175 82 Higher thermal stability ()

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) lower HOMO-LUMO gaps, enhancing reactivity ().
  • Solubility : Hydroxyl () or methoxy groups () improve aqueous solubility compared to halogenated analogs.

Core Heterocycle Variations

Table 2: Impact of Heterocycle Replacement
Compound Name Core Heterocycle Key Differences
This compound Pyrazole Moderate aromaticity; planar geometry suitable for π-π interactions.
4-Amino-5-benzoyl-N′-[(1E)-(3-chlorophenyl)-methylidene]-1,2-oxazole-3-carbohydrazide () Isoxazole Higher dipole moment due to O-atom; reduced metabolic stability.
3-Methyl-N′-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide () Thienopyrazole Increased π-conjugation; stronger absorption in UV-Vis spectra.

Key Observations :

  • Thienopyrazole vs. Pyrazole: Thienopyrazole derivatives () exhibit red-shifted UV absorption due to extended conjugation.
  • Isoxazole vs. Pyrazole : Isoxazole cores () introduce polarity but may reduce bioavailability.

Computational and Spectroscopic Comparisons

  • DFT Studies : MN12SX and N12SX functionals () predict nucleophilic attack sites at the hydrazide nitrogen and pyrazole C4 positions.
  • Thermal Stability : 3-Chlorophenyl analogs decompose above 200°C, while nitro-substituted derivatives (e.g., ) decompose at lower temperatures (~180°C).
  • Spectroscopic Signatures :
    • IR : N–H stretches at 3200–3300 cm⁻¹; C=O (hydrazide) at 1650–1680 cm⁻¹.
    • ¹H NMR : Imine proton (CH=N) resonates at δ 8.2–8.5 ppm; pyrazole protons at δ 6.5–7.5 ppm ().

Biological Activity

N'-[(E)-(3-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes diverse research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is synthesized through the condensation reaction between 3-chlorobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide, typically in an ethanol solvent under reflux conditions. The molecular formula is C12H11ClN4OC_{12}H_{11}ClN_4O, and its structure features a 3-chlorophenyl group which enhances its reactivity and biological properties.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Anticancer Activity : Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, it showed an IC50 value of approximately 42.30 µM against NCI-H460 cells .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects using models such as carrageenan-induced paw edema. It exhibited inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity by forming stable complexes. This is particularly relevant in the context of cancer therapeutics where enzyme inhibition can lead to reduced tumor growth.
  • Metal Ion Coordination : The presence of the chlorophenyl group allows the compound to form stable complexes with metal ions, which can modulate enzyme activity and influence biological pathways.
  • Induction of Apoptosis : Studies have indicated that the compound can induce apoptosis in cancer cells, contributing to its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 Value (µM)Reference
AnticancerMCF73.79
AnticancerSF-26812.50
AnticancerNCI-H46042.30
Anti-inflammatoryCarrageenan-induced edema≥84.2% inhibition

Detailed Findings

  • Antitumor Activity : Xia et al. reported that derivatives similar to this compound displayed significant apoptosis induction in A549 lung cancer cells with IC50 values around 49.85 µM .
  • Anti-inflammatory Efficacy : A study showed that compounds derived from pyrazole frameworks exhibited up to 86% inhibition in TNF-α levels compared to standard treatments, indicating strong anti-inflammatory potential .

Comparison with Similar Compounds

The unique structural features of this compound set it apart from other similar compounds:

Compound NameUnique Features
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazideDifferent substituents affecting reactivity
N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazideFluorine substitution may alter electronic properties

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